molecular formula C9H12N2O2 B13451985 4-(6-Aminopyridin-2-yl)butanoic acid

4-(6-Aminopyridin-2-yl)butanoic acid

Cat. No.: B13451985
M. Wt: 180.20 g/mol
InChI Key: MAVZVSFIPSNFTH-UHFFFAOYSA-N
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Description

4-(6-Aminopyridin-2-yl)butanoic acid is an organic compound that features a pyridine ring substituted with an amino group at the 6-position and a butanoic acid chain at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Aminopyridin-2-yl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloropyridine.

    Nucleophilic Substitution: The 2-chloropyridine undergoes nucleophilic substitution with a suitable amine to introduce the amino group at the 6-position.

    Chain Extension: The resulting intermediate is then subjected to a chain extension reaction to introduce the butanoic acid moiety at the 4-position.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(6-Aminopyridin-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-(6-Aminopyridin-2-yl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in biological systems and as a precursor for biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(6-Aminopyridin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions, while the pyridine ring can engage in π-π stacking and other aromatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-2-yl)butanoic acid: Lacks the amino group at the 6-position.

    4-(6-Methyl-2-oxo-2H-pyran-5-yl)butanoic acid: Contains a different heterocyclic ring.

    2-Aminopyrimidine derivatives: Similar in structure but with a different heterocyclic core.

Uniqueness

4-(6-Aminopyridin-2-yl)butanoic acid is unique due to the presence of both an amino group and a butanoic acid chain on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-(6-aminopyridin-2-yl)butanoic acid

InChI

InChI=1S/C9H12N2O2/c10-8-5-1-3-7(11-8)4-2-6-9(12)13/h1,3,5H,2,4,6H2,(H2,10,11)(H,12,13)

InChI Key

MAVZVSFIPSNFTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)CCCC(=O)O

Origin of Product

United States

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